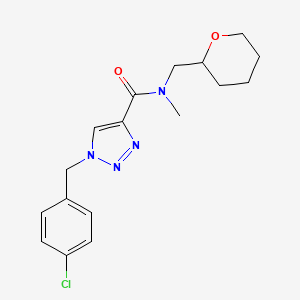![molecular formula C20H28N2O4 B3791486 1-Cycloheptyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one](/img/structure/B3791486.png)
1-Cycloheptyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one
Descripción general
Descripción
1-Cycloheptyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are chemically similar to the naturally occurring compound cathinone, found in the khat plant
Métodos De Preparación
The synthesis of 1-Cycloheptyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 7-methoxy-1,3-benzodioxole and cycloheptylamine.
Formation of Intermediate: The 7-methoxy-1,3-benzodioxole is reacted with a suitable halogenating agent to form a halogenated intermediate.
Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with cycloheptylamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Análisis De Reacciones Químicas
1-Cycloheptyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Cycloheptyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system. The molecular targets and pathways involved include the inhibition of monoamine transporters and the modulation of receptor activity .
Comparación Con Compuestos Similares
1-Cycloheptyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one can be compared with other similar compounds, such as:
Methylone: A synthetic cathinone with similar psychoactive properties but different chemical structure.
Butylone: Another synthetic cathinone with structural similarities but distinct pharmacological effects.
Ethylone: A compound with similar stimulant properties but different chemical composition.
Propiedades
IUPAC Name |
1-cycloheptyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-24-17-8-14(9-18-20(17)26-13-25-18)11-21-15-10-19(23)22(12-15)16-6-4-2-3-5-7-16/h8-9,15-16,21H,2-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLTYPJEIFWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3CC(=O)N(C3)C4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B3791417.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B3791423.png)
![4-[5-Phenyl-3-(4-pyrrolidin-1-ylbutyl)imidazol-4-yl]pyridine](/img/structure/B3791430.png)
![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3791433.png)
![ethyl 4-(4-methoxybenzyl)-1-[N-methyl-N-(4-pyridinylmethyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3791439.png)
![1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B3791440.png)
![(3-endo)-8-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3791448.png)
![N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B3791456.png)

![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3791469.png)
![N,N-diethyl-2-(4-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B3791476.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B3791478.png)

![(4-methoxy-3,5-dimethylphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3791517.png)
